

Naringin hydrate CAS number and chemical properties

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Compound of Interest

Compound Name: *Naringin hydrate*

Cat. No.: B139416

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Naringin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin, a flavanone glycoside, is a prominent bioactive compound predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter taste.^[1] Its hydrated form, **naringin hydrate**, is of significant interest to the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties of **naringin hydrate**, detailed experimental protocols for its extraction, purification, and analysis, and a review of its influence on key cellular signaling pathways.

Chemical and Physical Properties

Naringin hydrate's identity and characteristics are defined by its chemical structure and physical properties. It is crucial for researchers to have access to accurate and consolidated data for experimental design and interpretation.

CAS Number and Molecular Identity

The Chemical Abstracts Service (CAS) has assigned specific numbers to differentiate between the anhydrous and hydrated forms of naringin:

- Naringin (Anhydrous): 10236-47-2[3][4][5]
- **Naringin Hydrate:** 132203-74-8[6]

The molecular formula for the anhydrous form is $C_{27}H_{32}O_{14}$, and for the hydrate, it is typically represented as $C_{27}H_{32}O_{14} \cdot xH_2O$.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for naringin and its hydrate form. It is important to note the variability in reported melting points, which may be attributed to the degree of hydration and the measurement technique.

Property	Value	References
Molecular Formula	$C_{27}H_{32}O_{14}$	[3][4]
Molecular Weight	580.53 g/mol	[3]
Appearance	White to pale beige crystalline powder	[7]
Melting Point	83 °C (hydrate); 166 °C (anhydrous)	[8][9][10]
Solubility	Water: 1 mg/mL at 40 °C. Ethanol: 1 mg/mL. DMSO: 10 mg/mL. DMF: 20 mg/mL. Soluble in acetone and warm acetic acid.	[4][8]
UV/Vis (λ_{max})	214, 226, 283, 329 nm (in DMF:PBS)	[4]

Experimental Protocols

Reproducible and validated methodologies are essential for the study of **naringin hydrate**.

This section details common experimental procedures for its extraction, purification, and analytical determination.

Extraction from Citrus Peel

Naringin is abundant in the peel of citrus fruits. Several methods can be employed for its extraction, with the choice often depending on the desired yield, purity, and available equipment.

1. Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.

[11]

- Materials: Dried and powdered citrus peel, Ethanol (75%).
- Procedure:
 - Mix the citrus peel powder with 75% ethanol at a solvent-to-drug ratio of approximately 26:1 (mL/g).[11]
 - Place the mixture in an ultrasonic bath.
 - Sonicate for about 30 minutes at a controlled temperature of around 65°C.[11][12]
 - After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
 - Collect the supernatant containing the extracted naringin. The process can be repeated on the residue to maximize yield.[12]

2. Hot Methanol Extraction: A conventional and effective method for naringin extraction.

- Materials: Fresh or dried citrus albedo (the white, spongy part of the peel), Methanol.
- Procedure:
 - For wet albedo, directly subject the fresh peel to extraction with hot methanol.[13]

- For dry albedo, immerse the dried and powdered peel in methanol in an Erlenmeyer flask. [13]
- Heat the mixture to the boiling point of methanol and reflux for a specified period.
- Filter the mixture while hot to separate the extract from the solid peel residue.
- The resulting methanolic extract can then be concentrated under reduced pressure.[13]

Purification by Recrystallization

To obtain high-purity **naringin hydrate**, the crude extract is often subjected to recrystallization.

- Materials: Crude naringin extract, Isopropanol, Water.
- Procedure:
 - Dissolve the crude naringin extract in a minimal amount of hot isopropanol.[14]
 - If impurities are visible, the hot solution can be filtered.
 - Slowly add water to the hot isopropanol solution until a slight turbidity persists.
 - Allow the solution to cool down slowly to room temperature, and then transfer it to a refrigerator to facilitate crystal formation.[14]
 - Collect the formed crystals by filtration.
 - Wash the crystals with a small amount of cold isopropanol-water mixture.
 - Dry the purified crystals under vacuum. The process can be repeated to achieve higher purity.[14]

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of naringin in various samples.[15][16][17]

- Instrumentation: HPLC system with a UV detector.

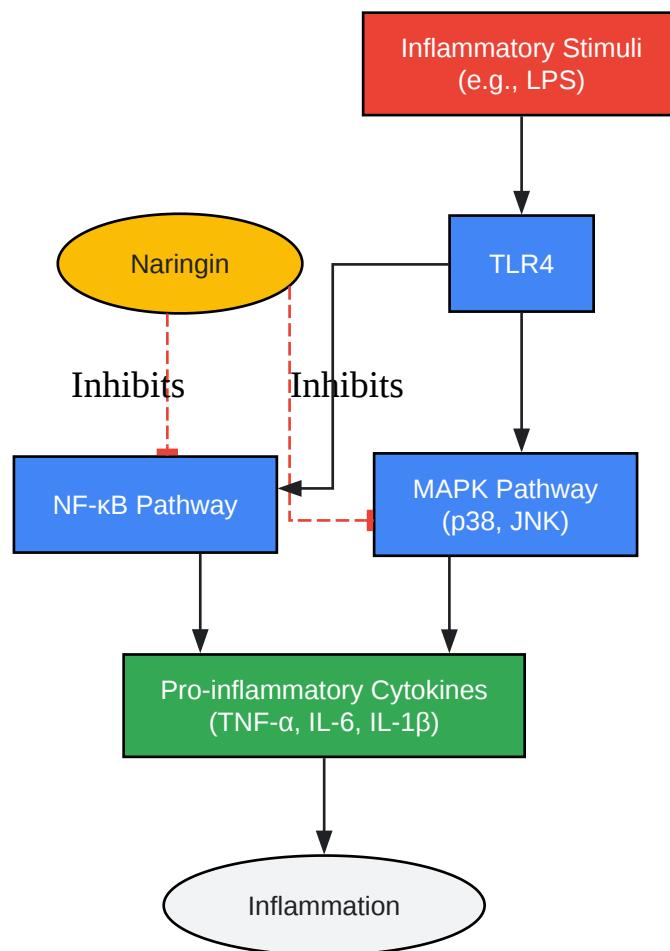
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[15][16]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is commonly used. A typical composition is acetonitrile:phosphate buffer (pH 3.5) in a 25:75 (v/v) ratio.[16]
- Flow Rate: 1.0 mL/min.[15][16]
- Detection: UV detection at 282 nm.[16]
- Procedure:
 - Prepare standard solutions of naringin in the mobile phase at various known concentrations to generate a calibration curve.
 - Prepare the sample by dissolving the extract or purified compound in the mobile phase and filtering it through a 0.45 μ m syringe filter.
 - Inject a fixed volume (e.g., 20 μ L) of the standard and sample solutions into the HPLC system.
 - Identify the naringin peak based on its retention time compared to the standard.
 - Quantify the amount of naringin in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Molecular Mechanisms

Naringin and its aglycone, naringenin, exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-Inflammatory Pathways

Naringin has demonstrated potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[18][19]



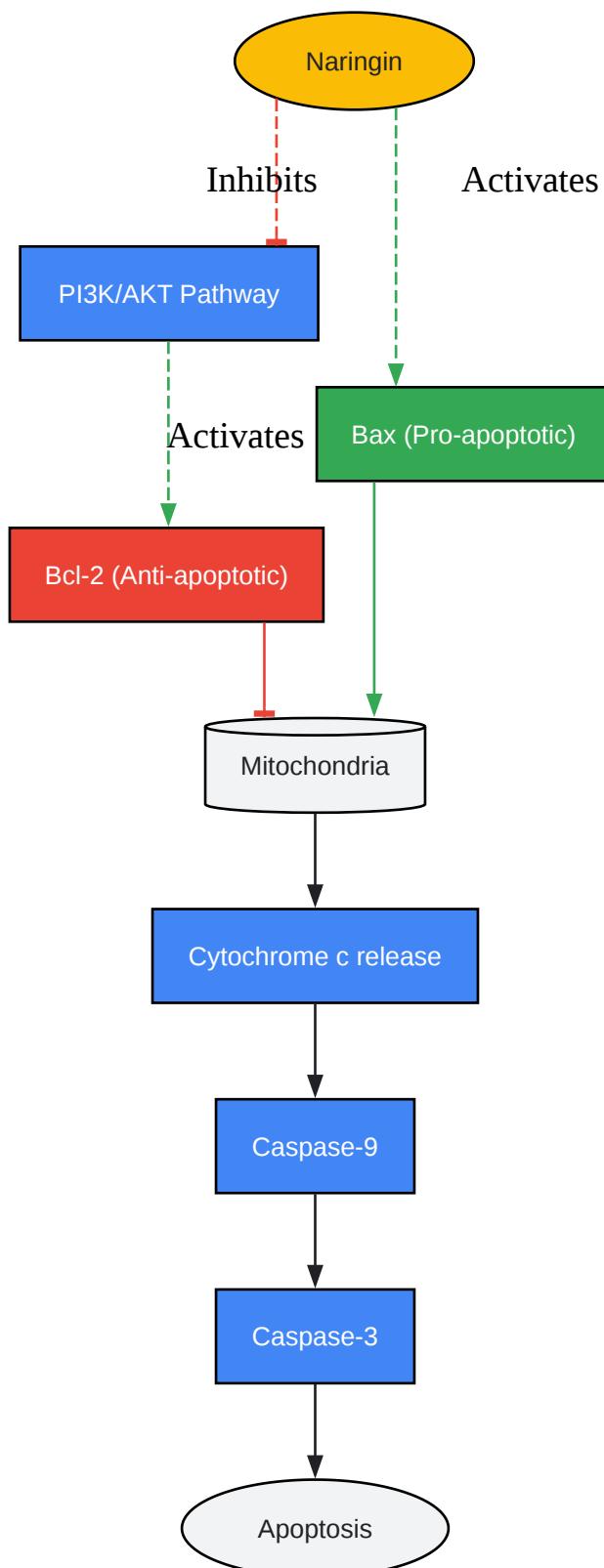
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Naringin's Anti-Inflammatory Mechanism

Naringin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which in turn suppresses the activation of downstream pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).^{[1][18]} This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.^{[1][18]}

Apoptosis Induction Pathways

In the context of cancer, naringin can promote apoptosis (programmed cell death) in tumor cells through both the intrinsic and extrinsic pathways.



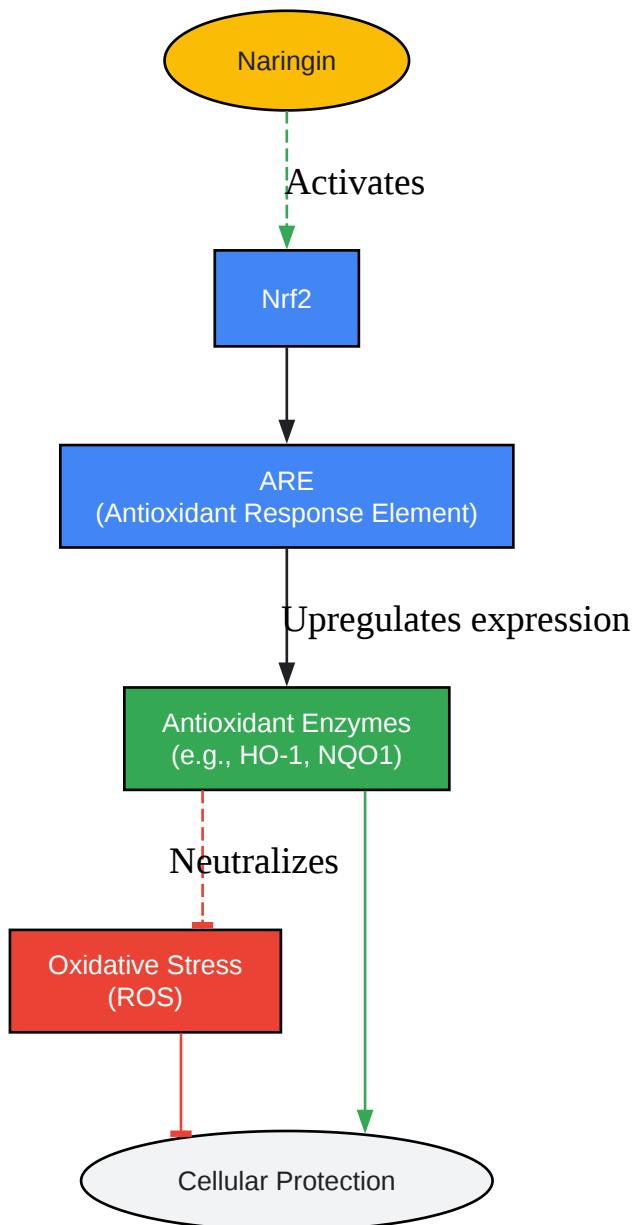
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Naringin's Pro-Apoptotic Mechanism

Naringin has been shown to inhibit the pro-survival PI3K/AKT signaling pathway.^[20] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.^[20] The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.^{[2][21]}

Antioxidant Response Pathway

Naringin enhances the cellular antioxidant defense system primarily through the activation of the Nrf2/ARE pathway.



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